4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazinone core fused with a 1,2,4-oxadiazole ring. The benzoxazinone scaffold is notable for its pharmacological relevance, often associated with anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating activities . The oxadiazole moiety contributes to metabolic stability and hydrogen-bonding interactions, enhancing bioavailability and target binding. The 2-ethoxyphenyl substituent at position 3 of the oxadiazole ring introduces steric and electronic modifications that may influence receptor affinity and pharmacokinetic properties.
Properties
IUPAC Name |
4-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-25-16-7-5-4-6-14(16)20-21-18(27-22-20)11-23-15-10-13(2)8-9-17(15)26-12-19(23)24/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYROASDLFNOJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=C3C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The benzoxazinone core can be formed through the cyclization of o-aminophenols with carboxylic acids or their derivatives . The final step involves coupling the oxadiazole and benzoxazinone intermediates under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkylating agents like methyl iodide for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazines possess significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell growth and survival. For instance, it has been reported to affect the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Antifungal and Antimicrobial Properties
The compound has demonstrated antifungal activity against various strains. Research indicates that modifications to the benzoxazine structure can enhance its antifungal efficacy. The presence of the oxadiazole moiety is thought to play a critical role in this activity by disrupting fungal cell membrane integrity.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Studies suggest that it may reduce inflammation by inhibiting specific inflammatory mediators, making it a candidate for developing anti-inflammatory drugs.
Photoluminescent Materials
The unique electronic properties of the compound allow it to be used in the development of photoluminescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Polymer Chemistry
Due to its reactive functional groups, this compound can be utilized in polymer synthesis. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as thermal stability or chemical resistance.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The oxadiazole and benzoxazinone moieties can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The most closely related analogue is 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one (PubChem CID: 162201589), which replaces the 2-ethoxy group with 2,3-dimethoxy substituents on the phenyl ring . Key differences include:
| Property | Target Compound | Similar Compound (CID: 162201589) |
|---|---|---|
| Phenyl Substituents | 2-ethoxy | 2,3-dimethoxy |
| Polarity | Lower (ethoxy is less polar) | Higher (methoxy groups increase polarity) |
| Steric Bulk | Moderate (ethoxy at C2) | Higher (two methoxy groups at C2/C3) |
| Electron Effects | Electron-donating (ethoxy) | Stronger electron donation (two methoxy groups) |
However, the absence of a C3 substituent may reduce steric hindrance, allowing for better accommodation in hydrophobic binding pockets.
Biological Activity
The compound 4-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a novel derivative featuring a 1,2,4-oxadiazole moiety known for its diverse biological activities. The oxadiazole ring has gained attention in medicinal chemistry due to its pharmacological potential and versatility in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 272.30 g/mol. The structure incorporates a benzoxazine framework along with an oxadiazole group, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study highlighted the efficacy of various oxadiazole derivatives against Mycobacterium tuberculosis, demonstrating that certain substitutions enhance activity against resistant strains (Parikh et al., 2020) .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively studied. For instance, derivatives similar to the target compound have shown promising results in inhibiting cancer cell proliferation. A synthesis and evaluation study revealed that specific oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest (ResearchGate publication) .
Anti-inflammatory Effects
Compounds with oxadiazole structures have also been evaluated for their anti-inflammatory properties. A study on related compounds indicated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory diseases (PMC7766220) .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the oxadiazole ring enhances binding affinity to specific enzymes involved in disease pathways.
- Interference with Cellular Processes : The compound may disrupt cellular signaling pathways critical for cancer cell survival and proliferation.
- Antioxidant Activity : Similar derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Study 1: Antimycobacterial Activity
In a comparative study of oxadiazole derivatives, one compound exhibited an EC50 value of 0.072 μM against Mycobacterium tuberculosis, showcasing its potential as a lead candidate for anti-TB therapy (Villemagne et al., 2020) .
Study 2: Anticancer Evaluation
A series of synthesized compounds were tested against various cancer cell lines including HeLa and MCF-7. Results indicated IC50 values ranging from 10 to 30 µM, with certain derivatives showing selectivity towards specific cancer types (ResearchGate publication) .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
